molecular formula C17H22N2O2 B11842398 tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11842398
M. Wt: 286.37 g/mol
InChI Key: NIZUCMVOMDDSOR-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the compound and its receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 6-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-6-5-7-12-13-10-19(16(20)21-17(2,3)4)9-8-14(13)18-15(11)12/h5-7,18H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUCMVOMDDSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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